molecular formula C24H20FN3O4 B11295207 N-(4-ethoxyphenyl)-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-ethoxyphenyl)-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11295207
M. Wt: 433.4 g/mol
InChI Key: NWIKTSLMHSUQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an ethoxyphenyl group, a fluorophenyl group, and an oxadiazole ring, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Coupling with the ethoxyphenyl group: This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final acylation: The final step involves the acylation of the phenoxy group with an appropriate acylating agent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles replace the fluorine atom.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can be compared with similar compounds such as:

    Phenacetin: A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.

    N-(4-ethoxyphenyl)acetamide: Another compound with an ethoxyphenyl group but lacking the oxadiazole and fluorophenyl groups.

    2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide: A compound with a similar structural motif but different heterocyclic ring and substituents.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C24H20FN3O4

Molecular Weight

433.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H20FN3O4/c1-2-30-19-13-11-18(12-14-19)26-22(29)15-31-21-6-4-3-5-20(21)23-27-24(32-28-23)16-7-9-17(25)10-8-16/h3-14H,2,15H2,1H3,(H,26,29)

InChI Key

NWIKTSLMHSUQSA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.